PAR2 (1-6) amide (human) (trifluoroacetate salt) is a synthetic peptide agonist specifically designed to activate the proteinase-activated receptor 2 (PAR2). This compound corresponds to the first six residues of the amino terminal tethered ligand sequence of human PAR2 and also includes residues 37-42 from the full-length sequence. Its primary function is to mimic the natural ligand of PAR2, facilitating various biological responses upon binding. Research indicates that PAR2 (1-6) amide has significant implications in cellular signaling, particularly in inducing calcium mobilization and influencing inflammatory processes .
PAR2 (1-6) amide belongs to the class of peptide agonists and is specifically categorized under synthetic peptides that target G protein-coupled receptors (GPCRs). Its classification as a PAR2 agonist positions it within the broader context of pharmacological agents that modulate receptor activity for therapeutic purposes .
The synthesis of PAR2 (1-6) amide involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically begins with a protected amino acid that is deprotected before coupling with the next amino acid in the sequence.
The specific sequence for PAR2 (1-6) amide is Ser-Leu-Ile-Gly-Arg-Leu. Each amino acid is added in a stepwise manner, with protective groups used to prevent unwanted reactions at other functional sites. The trifluoroacetate salt form is obtained after the completion of the synthesis, which involves neutralizing the peptide with trifluoroacetic acid to enhance its solubility in aqueous solutions .
The molecular formula for PAR2 (1-6) amide is , with a molecular weight of approximately 728.812 g/mol. The structure consists of a linear chain of six amino acids linked by peptide bonds, with specific side chains contributing to its biological activity.
The compound's CAS number is 2379569-17-0, which uniquely identifies it in chemical databases. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biological assays .
PAR2 (1-6) amide primarily engages in receptor-ligand interactions upon administration. It binds to PAR2 expressed on cell membranes, leading to downstream signaling cascades such as calcium mobilization and activation of various intracellular pathways.
In vitro studies have shown that PAR2 (1-6) amide has a binding affinity characterized by a dissociation constant () of 9.64 μM, indicating its effectiveness in activating PAR2 receptors. Additionally, it has an effective concentration () for calcium mobilization set at 0.075 μM .
Upon binding to proteinase-activated receptor 2, PAR2 (1-6) amide triggers a conformational change in the receptor, activating intracellular G proteins. This activation leads to phospholipase C stimulation, resulting in increased levels of inositol trisphosphate and diacylglycerol. These second messengers facilitate calcium release from intracellular stores, promoting various cellular responses such as secretion and inflammation.
Research indicates that PAR2 activation can induce superoxide production and degranulation in eosinophils at concentrations around 500 μM. Furthermore, it has been observed to reduce colony formation in A549 lung cancer cells when administered at 100 μM .
PAR2 (1-6) amide appears as a white to off-white powder. It should be stored away from moisture at -20°C for long-term stability and can be dissolved in solvents such as ethanol and dimethyl sulfoxide for experimental use.
The compound exhibits good solubility in various organic solvents and physiological buffers, making it versatile for laboratory applications. Its stability under recommended storage conditions ensures its usability over extended periods .
PAR2 (1-6) amide has several scientific applications:
PAR-2 (1-6) amide (human), with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH₂ (SLIGKV-NH₂), functions as a potent exogenous agonist by mimicking the endogenous tethered ligand exposed after proteolytic cleavage of proteinase-activated receptor 2 [4] [5]. This hexapeptide binds within a shallow, constricted orthosteric pocket formed by transmembrane helices (TM1, TM5, TM6, TM7), the N-terminal extracellular segment, and extracellular loop 2 of proteinase-activated receptor 2 [1] [10]. Cryo-EM structural analyses reveal that the peptide adopts an extended conformation, with its N-terminal serine (Ser¹) forming critical hydrogen bonds with Tyr³³⁷ on TM6 and His²⁵⁵ on extracellular loop 2 [1]. Subsequent residues Leu² and Ile³ engage in hydrophobic interactions with TM7 (notably Tyr³⁵⁰) and extracellular loop 2 residues (Leu²⁵⁸), while the C-terminal Lys⁵-Val⁶⁰ amide anchors the ligand through van der Waals contacts with TM5 [1] [10].
Table 1: Key Residue Interactions in the PAR-2 (1-6) Amide-Proteinase-Activated Receptor 2 Complex
Peptide Residue | Receptor Interaction Site | Interaction Type | Functional Consequence |
---|---|---|---|
Ser¹ | Tyr³³⁷ (TM6) | Hydrogen bonding | Stabilizes N-terminal orientation |
Ser¹ | His²⁵⁵ (extracellular loop 2) | Hydrogen bonding | Anchors peptide to extracellular loop 2 |
Leu² | Tyr³⁵⁰ (TM7) | Hydrophobic | Positions TM7 for activation |
Ile³ | Leu²⁵⁸ (extracellular loop 2) | Van der Waals | Enhances binding affinity |
Lys⁵ | TM5 residues | Ionic/van der Waals | Stabilizes C-terminus |
The binding induces distinct conformational rearrangements in proteinase-activated receptor 2, characterized by minimal movement in TM6 but significant outward displacement of TM7 (≥6 Å compared to antagonist-bound structures) [1]. This specific helix repositioning facilitates engagement with intracellular G proteins, particularly Gαq, initiating downstream signaling without requiring proteolytic cleavage of the receptor [1] [10]. Surface plasmon resonance studies confirm rapid association kinetics (kₐₙ ≈ 1.5 × 10⁴ M⁻¹s⁻¹) and moderate dissociation rates (kₐᵢₛ ≈ 5 × 10⁻³ s⁻¹), enabling sustained receptor activation [10].
The molecular efficacy of PAR-2 (1-6) amide stems from its near-perfect replication of the endogenous tethered ligand's stereochemical and electrostatic properties. Structural alignment demonstrates that the synthetic peptide occupies the identical orthosteric site as the native proteolytically-revealed ligand, with root-mean-square deviation of ≤0.8 Å for backbone atoms [1] [10]. Three critical features enable this bio mimicry:
Figure 1: Structural Mimicry of Tethered Ligand by PAR-2 (1-6) Amide
Endogenous Tethered Ligand: 42-Ser-Phe-Leu-Leu-Arg-... (after cleavage at R⁴¹↓S⁴²) | H-bond | Hydrophobic | Hydrophobic | PAR-2 (1-6) Amide: H-Ser¹ - Leu² - Ile³ - Gly⁴ - Lys⁵ - Val⁶-NH₂ | H-bond | Hydrophobic | Hydrophobic | Flexible | Charged | Hydrophobic Receptor Binding Pockets: [TM6/ECL2] [TM7] [ECL2] [TM5] [TM3] [TM7]
Mutagenesis studies confirm the necessity of these interactions: substitution of Tyr³³⁷ with alanine reduces PAR-2 (1-6) amide potency by >100-fold in calcium mobilization assays, while extracellular loop 2 deletion abolishes signaling completely [1] [10]. The ligand's specificity is further evidenced by its 500-fold lower activity on proteinase-activated receptor 1, attributable to steric incompatibility with proteinase-activated receptor 1's deeper orthosteric pocket [1].
Unlike endogenous proteinase-activated receptor 2 activation, which requires proteolytic unmasking of the tethered ligand, PAR-2 (1-6) amide directly engages the orthosteric site to initiate diverse downstream signaling cascades without protease involvement. This pathway-selective activation profile includes:
Table 2: Protease-Independent Signaling Pathways Activated by PAR-2 (1-6) Amide
Signaling Pathway | Effector Molecules | Activation Kinetics | Physiological Output |
---|---|---|---|
Gαq/₁₁ | PLCβ → IP₃ → Ca²⁺ | <30 seconds | Immediate inflammatory mediator release |
β-Arrestin-dependent | ERK1/2, p38 MAPK | 5–30 minutes | Gene expression regulation, receptor internalization |
Gα₁₂/₁₃ | RhoA → ROCK | 2–10 minutes | Cytoskeletal reorganization, cell migration |
Gαs (cell-type specific) | cAMP → PKA | Minutes to hours | Anti-inflammatory responses in some contexts |
This signaling bias differs from protease-activated proteinase-activated receptor 2 stimulation in two key aspects:
Notably, PAR-2 (1-6) amide activates proteinase-activated receptor 2 without disarming the receptor (irreversible inactivation via distal cleavage), enabling repeated signaling cycles—a critical distinction from endogenous protease activation [7] [10]. This property makes it invaluable for studying sustained proteinase-activated receptor 2 signaling in inflammatory contexts like rheumatoid arthritis, where it upregulates interleukin 6 and metalloproteinases in synovial fibroblasts [7].
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